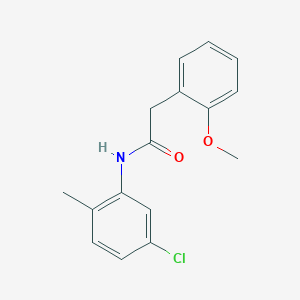![molecular formula C23H27FN2O2 B5521633 1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)
1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C23H27FN2O2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.20565627 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Molecular Docking Studies
The compound's crystal structure and molecular interactions have been explored in scientific research. For instance, studies on similar pyridine derivatives have analyzed their crystal structure using X-ray diffraction, highlighting the conformation of the central piperidine ring and its interactions. Such research also includes density functional theory (DFT) calculations and molecular docking studies, particularly focusing on their potential as inhibitors for specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).
Synthesis for Imaging Applications
Compounds with structural similarities have been synthesized for imaging purposes, like imaging dopamine D4 receptors. This involves electrophilic fluorination and a multi-step synthetic approach, showing the compound's potential in radiopharmaceutical applications (Eskola et al., 2002).
Development of Chiral Alcohols
The development of chiral tertiary alcohols using compounds with piperidine and pyrrolidine rings is a significant area of research. An efficient method involving nickel-catalyzed intramolecular reductive cyclization of N-alkynones has been developed, demonstrating the utility of these compounds in synthesizing chiral intermediates under mild conditions (Liu et al., 2018).
Chemosensor Development
Research has also been conducted on developing chemosensors using compounds with pyrrolidine structures. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry was found to be a selective chemosensor for Al(3+) ions based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Fluorophore Development
Compounds structurally related have been used in designing organic fluorophores. A heteroatom-containing organic fluorophore demonstrated aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, making it a potential candidate for fluorescent pH sensors in both solution and solid states (Yang et al., 2013).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed to understand their adsorption behaviors and inhibition efficiencies, indicating the utility of these compounds in material science applications (Kaya et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(2-fluorophenyl)phenyl]-[3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c24-21-11-4-3-9-19(21)18-8-1-2-10-20(18)22(27)26-15-7-12-23(28,17-26)16-25-13-5-6-14-25/h1-4,8-11,28H,5-7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJAIWLXUQXVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCCN(C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![((2S)-1-{[6-(2-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5521552.png)
![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)
![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)
![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)

![1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)
![N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)


